molecular formula C22H23N5O2 B2404133 (1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1396686-96-6

(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2404133
CAS No.: 1396686-96-6
M. Wt: 389.459
InChI Key: GQGZATHVAPYCQJ-UHFFFAOYSA-N
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Description

The compound “(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a complex organic molecule that features an indole moiety, an azetidine ring, a pyridine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting with an indole derivative, the carbonyl group can be introduced via Friedel-Crafts acylation.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Piperazine and Pyridine Integration: The piperazine and pyridine rings can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

It may serve as a probe in biological studies to understand the interactions of indole-containing compounds with biological targets.

Medicine

Industry

Possible uses in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • (1H-indole-3-carbonyl)azetidine
  • (4-(pyridin-2-yl)piperazin-1-yl)methanone

Uniqueness

The combination of the indole, azetidine, pyridine, and piperazine rings in a single molecule is unique and may confer distinct biological activities compared to compounds containing only one or two of these moieties.

Properties

IUPAC Name

[1-(1H-indole-3-carbonyl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21(26-11-9-25(10-12-26)20-7-3-4-8-23-20)16-14-27(15-16)22(29)18-13-24-19-6-2-1-5-17(18)19/h1-8,13,16,24H,9-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGZATHVAPYCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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